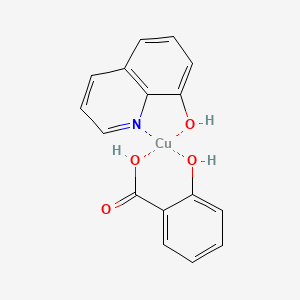Kompleks 50
CAS No.: 15003-72-2
Cat. No.: VC17161966
Molecular Formula: C16H13CuNO4
Molecular Weight: 346.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 15003-72-2 |
|---|---|
| Molecular Formula | C16H13CuNO4 |
| Molecular Weight | 346.82 g/mol |
| IUPAC Name | copper;2-hydroxybenzoic acid;quinolin-8-ol |
| Standard InChI | InChI=1S/C9H7NO.C7H6O3.Cu/c11-8-5-1-3-7-4-2-6-10-9(7)8;8-6-4-2-1-3-5(6)7(9)10;/h1-6,11H;1-4,8H,(H,9,10); |
| Standard InChI Key | WFJFDFCWPFHUQY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)O.C1=CC2=C(C(=C1)O)N=CC=C2.[Cu] |
Introduction
Tin (Sn) as the Basis for Kompleks 50
Tin, with the atomic symbol Sn (from Latin stannum), is a post-transition metal in group 14 of the periodic table. Its atomic number of 50 aligns with the numerical identifier in "Kompleks 50," suggesting a potential connection to tin-based complexes .
Allotropes and Physical Properties
Tin exhibits two primary allotropes: β-tin (silvery-white, tetragonal) and α-tin (gray, cubic). β-tin is metastable at room temperature and transforms into α-tin below 13.2°C, a process known as "tin pest" . Key physical properties include:
| Property | β-Tin Value | α-Tin Value |
|---|---|---|
| Density (g/cm³) | 7.289 | 5.770 |
| Melting Point (°C) | 231.93 | N/A (sublimes) |
| Thermal Conductivity (W/m·K) | 66.8 | 5.20 |
| Hardness (Mohs) | 1.5 | 1.5 |
β-tin’s low hardness and high malleability make it suitable for soldering and alloy production, while α-tin’s semiconductor properties are exploited in niche electronic applications .
Chemical Reactivity and Common Compounds
Tin commonly adopts oxidation states of +2 and +4, forming compounds such as stannous oxide (SnO) and stannic chloride (SnCl₄). Its electronegativity (1.96 Pauling scale) facilitates covalent bonding with nonmetals like oxygen and sulfur . A notable complex is hexachlorostannate ([SnCl₆]²⁻), used in electroplating. If Kompleks 50 is tin-derived, its structure may involve similar coordination geometries.
Hypothetical Structure of Kompleks 50
While no direct data on Kompleks 50 exists in accessible literature, its nomenclature implies a coordination complex involving tin. Possible configurations include:
Ligand Coordination
Tin(IV) complexes often adopt octahedral geometries with ligands such as chloride, oxide, or organic donors. For example, stannane (SnH₄) and organotin compounds like tributyltin oxide demonstrate tin’s versatility in forming stable complexes . Kompleks 50 could incorporate polydentate ligands to enhance stability, potentially explaining its "complex" designation.
Industrial and Research Applications
Tin complexes are utilized in:
-
Catalysis: Stannous octoate accelerates polyurethane foam formation.
-
Pharmaceuticals: Organotin compounds exhibit antitumor activity in preclinical studies.
-
Materials Science: Tin-doped indium oxide (ITO) is a transparent conductor in displays .
Kompleks 50 might serve analogous roles, though its specific applications remain speculative without empirical data.
Comparative Analysis of Tin and Related Complexes
To contextualize Kompleks 50, this section compares tin’s properties with those of analogous group 14 elements.
Silicon and Lead Complexes
-
Silicon: Forms stable tetravalent complexes (e.g., silicates) but lacks tin’s ductility.
-
Lead: Similar +2/+4 oxidation states but higher toxicity limits industrial use .
Tin’s balance of conductivity and low toxicity positions it as a preferable candidate for complexes in consumer products.
Challenges in Characterizing Kompleks 50
The absence of peer-reviewed studies on Kompleks 50 necessitates caution in extrapolating its properties. Potential research gaps include:
-
Synthesis Methods: Optimal conditions for stabilizing tin in higher oxidation states.
-
Thermodynamic Stability: Susceptibility to oxidation or allotropic transformation.
-
Toxicity Profile: Organotin compounds’ neurotoxicity requires rigorous safety assessments .
Future Directions for Kompleks 50 Research
Advancing the understanding of Kompleks 50 would require:
-
Spectroscopic Analysis: NMR and XRD to elucidate molecular structure.
-
Application Trials: Testing in catalytic or electronic systems to evaluate efficacy.
-
Environmental Impact Studies: Assessing biodegradation and ecotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume